1-Isobutylpiperidine-2-carboxamide
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Overview
Description
1-Isobutylpiperidine-2-carboxamide is a chemical compound with the molecular formula C10H20N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an isobutyl group attached to the piperidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-2-carboxamide can be synthesized through various methods, including catalytic and non-catalytic amidation of carboxylic acid substrates. The most common approach involves the activation of carboxylic acids followed by their reaction with amines to form the desired amide bond . This process can be facilitated by using coupling reagents or catalysts to enhance the reaction efficiency and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale amidation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Isobutylpiperidine-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Isobutylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-Isobutylpiperidine-2-carboxamide but without the isobutyl group.
Piperine: A natural alkaloid found in black pepper, structurally related to piperidine derivatives.
Icaridin: A piperidine derivative used as an insect repellent, sharing some structural similarities.
Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-12-6-4-3-5-9(12)10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI Key |
GBJOCHZMMXHBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C(=O)N |
Origin of Product |
United States |
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